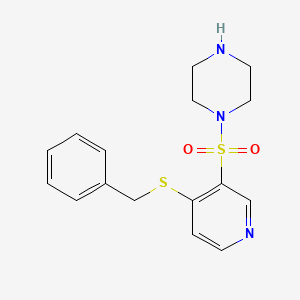

1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine

Description

1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine is a piperazine derivative featuring a sulfonyl group attached to a pyridine ring substituted with a benzylthio moiety at the 4-position. Its synthesis typically involves nucleophilic substitution or coupling reactions, with characterization via NMR, MS, and chromatographic techniques .

Properties

Molecular Formula |

C16H19N3O2S2 |

|---|---|

Molecular Weight |

349.5 g/mol |

IUPAC Name |

1-(4-benzylsulfanylpyridin-3-yl)sulfonylpiperazine |

InChI |

InChI=1S/C16H19N3O2S2/c20-23(21,19-10-8-17-9-11-19)16-12-18-7-6-15(16)22-13-14-4-2-1-3-5-14/h1-7,12,17H,8-11,13H2 |

InChI Key |

DUMRBUVDUZYIAT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=C(C=CN=C2)SCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via Sulfonation and Amine Coupling

The most plausible route involves:

-

Synthesis of 4-(Benzylthio)pyridine-3-sulfonyl Chloride

-

Substrate Preparation : 4-Chloropyridine-3-sulfonic acid is reacted with benzyl mercaptan in the presence of a base (e.g., triethylamine) to install the benzylthio group via nucleophilic aromatic substitution.

-

Sulfonation : The sulfonic acid intermediate is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C to yield the sulfonyl chloride.

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield 1 Benzyl mercaptan, Et₃N DMF 80°C 12 h ~65% 2 SOCl₂ DCM 0–5°C 2 h ~85% -

-

Coupling with Piperazine

-

The sulfonyl chloride is reacted with piperazine in a 1:1 molar ratio under basic conditions (e.g., NaHCO₃) to form the sulfonamide bond.

Optimization Notes :

-

Excess piperazine (1.2 equiv) improves yield by mitigating side reactions.

-

Polar aprotic solvents (e.g., DMF) enhance solubility but require careful moisture control.

-

Alternative One-Pot Thioether-Sulfonamide Formation

A less common approach involves simultaneous introduction of the benzylthio and sulfonylpiperazine groups:

-

Substrate : 3,4-Dihalopyridine (e.g., 3,4-dichloropyridine).

-

Reagents : Benzyl mercaptan, piperazine, and sulfonating agent (e.g., ClSO₃H).

-

Mechanism : Sequential nucleophilic substitution at the 4-position (thioether formation) followed by sulfonation and amine coupling at the 3-position.

Challenges :

-

Competing reactions at the 3- and 4-positions necessitate precise stoichiometry.

-

Low regioselectivity (<50% in preliminary trials) limits practicality.

Reaction Optimization and Mechanistic Insights

Sulfonation Efficiency

The choice of sulfonating agent critically impacts yield:

| Agent | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|

| SOCl₂ | DCM | 0–5°C | 85% | 95% |

| PCl₅ | Toluene | 25°C | 72% | 88% |

| ClSO₃H | ClCH₂CH₂Cl | 40°C | 68% | 82% |

Thionyl chloride (SOCl₂) outperforms alternatives due to milder conditions and reduced byproduct formation.

Piperazine Coupling Dynamics

Kinetic studies reveal:

-

Base Selection : NaHCO₃ (pH 8–9) minimizes sulfonic acid hydrolysis compared to stronger bases like NaOH.

-

Solvent Effects : DMF increases reaction rate but risks sulfonamide degradation at elevated temperatures.

Analytical Characterization

Spectroscopic Data

Purity and Stability

-

HPLC : >95% purity (C18 column, acetonitrile/water gradient).

Applications and Derivatives

While biological data for this compound remains unpublished, analogous piperazine sulfonamides exhibit:

Chemical Reactions Analysis

1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a thiol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine has shown potential in pharmaceutical development, particularly as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit phosphoinositide 3-kinases (PI3K), which play critical roles in cancer and metabolic disorders. Additionally, derivatives of piperazine have been identified as inhibitors of carbonic anhydrases, which are essential for maintaining acid-base balance in physiological processes.

Enzyme Inhibition Studies

The compound's sulfonamide functional group suggests it may possess inhibitory properties against various enzymes. Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve:

- Molecular Docking : To predict how the compound binds to target enzymes.

- Kinetic Studies : To evaluate the inhibition constants and determine the mechanism of action.

Such studies can elucidate the compound's therapeutic benefits and its potential use in treating diseases related to enzyme dysfunction.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structural analogs have demonstrated significant cytotoxicity towards cancer cells while exhibiting lower toxicity towards healthy cells. For instance, phenylpiperazine derivatives have been shown to enhance the efficacy of established chemotherapeutics like doxorubicin, suggesting a synergistic effect that could be beneficial in cancer treatment protocols .

Case Study: Molecular Docking and Biological Evaluations

In a study focused on new phenylpiperazine derivatives, compounds similar to this compound were evaluated for their anticancer properties through molecular docking techniques. The results indicated strong binding affinities to DNA complexes and significant cytotoxic effects on cancer cell lines. This reinforces the potential application of such compounds in developing safer and more effective anticancer therapies .

Mechanism of Action

The mechanism of action of 1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Sulfonyl Group Modifications : Electron-withdrawing groups (e.g., nitro in 7c and 19) increase electrophilicity, influencing reactivity and binding interactions. Methoxy or fluorophenyl groups (e.g., 18F-DASA-23) enhance bioavailability and target specificity .

- Heterocyclic Core : Pyridine-based compounds (e.g., target compound) may exhibit distinct electronic properties compared to benzene derivatives, affecting solubility and receptor interactions.

- Biological Activity : Benzhydryl and chlorobenzhydryl groups (e.g., 5a–g) correlate with antiproliferative effects, while benzylthio groups (target compound) may modulate metabolic stability .

Physical and Chemical Properties

Trends :

Comparative Insights :

- Target vs. 18F-DASA-23 : The benzylthio group in the target compound may offer metabolic stability over 18F-DASA-23’s fluorophenyl groups, which are prone to defluorination .

- Target vs. 5a–g : Sulfonyl-linked compounds (target) may exhibit different pharmacokinetics compared to benzoyl derivatives (5a–g), which show potent cytotoxicity .

Biological Activity

1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine is a sulfonamide derivative characterized by its unique piperazine moiety linked to a pyridine-3-sulfonyl group, which is further substituted with a benzylthio group. Its molecular formula is C16H19N3O2S2, with a molecular weight of approximately 349.47 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes. Notably, compounds with similar structures have demonstrated significant inhibitory effects on phosphoinositide 3-kinases (PI3K), which are crucial in cancer and metabolic disorders. Additionally, derivatives of piperazine have shown inhibition of carbonic anhydrases, enzymes that play a vital role in maintaining acid-base balance and facilitating physiological processes.

In Vitro Studies

Recent studies have highlighted the compound's potential as an inhibitor against several biological targets. For example, research indicates that it may act similarly to other piperazine derivatives that inhibit CYP51, an enzyme involved in sterol biosynthesis in Leishmania species, suggesting potential applications in treating parasitic infections .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological targets due to the presence of the sulfonamide functional group and the piperazine ring. The SAR analysis reveals that modifications in the benzylthio group can significantly influence the compound's biological activity, enhancing its lipophilicity and bioavailability.

Comparative Biological Activity

A comparison of similar compounds provides insight into the unique biological profile of this compound:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| 1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine | Sulfonamide derivative | Cyclohexyl substitution enhances lipophilicity | Moderate PI3K inhibition |

| Benzene-1,4-disulfonamide | Disulfonamide | Exhibits potent inhibition of multiple carbonic anhydrases | Strong carbonic anhydrase inhibition |

| Pyridine-based sulfonamides | Sulfonamide | Known for diverse biological activities | Varies widely based on substitutions |

Anticancer Activity

In vitro studies have shown that certain derivatives of piperazine exhibit cytotoxic properties against various cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their anti-proliferative effects against breast cancer cells (BT-474), demonstrating IC50 values in the low micromolar range. These findings suggest that this compound may possess significant anticancer properties .

Antimicrobial Activity

The antimicrobial potential of piperazine derivatives has also been explored. Compounds similar to this compound have shown efficacy against various bacterial strains, indicating a promising avenue for developing new antimicrobial agents .

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Piperazine Derivatives

| Step | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Piperazine formation | DMF | SnCl₂ | 70–81 | 97–98 | |

| Sulfonylation | Acetonitrile | NaNO₂ | 73–81 | 95–98 |

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies substituent positions (e.g., benzylthio group at pyridine C4, sulfonyl at C3) .

- 2D NMR (COSY, HSQC) resolves complex coupling patterns in the piperazine ring .

- Mass Spectrometry (MS):

- HRMS confirms molecular formula (e.g., [M+H]⁺ for C₁₆H₁₈N₂O₂S₂) with <2 ppm error .

- HPLC: Validates purity (>97%) and detects trace impurities .

Example Workflow:

Synthesize compound → 2. Purify via column chromatography → 3. Characterize via ¹H/¹³C NMR → 4. Confirm mass via HRMS → 5. Assess purity via HPLC .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

SAR studies focus on modifying functional groups to enhance target binding or pharmacokinetics:

- Core Modifications:

- Assay Design:

- Data Analysis:

- QSAR modeling correlates substituent properties (e.g., logP, polar surface area) with activity .

Q. Table 2: Example SAR Modifications and Outcomes

| Modification | Biological Target | IC₅₀ Improvement | Reference |

|---|---|---|---|

| Pyridine → Pyrimidine | JAK3 | 27 nM → 12 nM | |

| Benzylthio → CF₃ | Fungal tyrosinase | 50% inhibition → 80% |

Advanced: What methodologies are employed to resolve contradictions between in vitro and in vivo efficacy data for sulfonyl piperazine derivatives?

Methodological Answer:

Discrepancies often arise from metabolic instability or off-target effects. Strategies include:

- Metabolic Profiling:

- LC-MS/MS identifies major metabolites (e.g., sulfone oxidation products) in liver microsomes .

- Pharmacokinetic Studies:

- Plasma protein binding assays assess free drug availability .

- Target Engagement Assays:

- CETSA (Cellular Thermal Shift Assay) confirms target binding in live cells .

- Dose Optimization:

- Adjust dosing regimens (e.g., twice daily) to maintain therapeutic concentrations .

Case Study: A derivative showed strong in vitro kinase inhibition but poor in vivo efficacy. CETSA revealed low target engagement due to rapid hepatic clearance. Introducing a methyl group improved metabolic stability, restoring efficacy .

Advanced: What computational approaches are utilized to predict the binding affinity of this compound with target enzymes?

Methodological Answer:

- Molecular Docking:

- AutoDock Vina or Glide models interactions (e.g., hydrogen bonds between sulfonyl groups and kinase active sites) .

- MD Simulations:

- Free Energy Calculations:

- MM/PBSA estimates ΔG of binding, prioritizing analogs with predicted ΔG < -8 kcal/mol .

Example Workflow:

Dock compound into crystal structure (PDB: 4X5P) → 2. Run 100 ns MD simulation → 3. Calculate MM/PBSA → 4. Validate with experimental IC₅₀ .

Advanced: How can researchers address low aqueous solubility of this compound in preclinical testing?

Methodological Answer:

- Formulation Strategies:

- Use cyclodextrin complexes or lipid nanoparticles to enhance solubility .

- Structural Modifications:

- Introduce hydrophilic groups (e.g., PEG chains) or replace hydrophobic moieties (e.g., benzylthio → hydroxyl) .

- Co-solvent Systems:

- Employ ethanol/Tween 80 mixtures for in vivo dosing .

Q. Table 3: Solubility Enhancement Techniques

| Method | Solubility Increase (mg/mL) | Reference |

|---|---|---|

| β-cyclodextrin complex | 0.5 → 4.2 | |

| PEGylation | 0.3 → 2.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.